REACTION_CXSMILES
|
[C:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5](C=O)[CH2:6]2)#[N:2].[CH3:12][OH:13]>[Co]>[C:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH2:5][CH:6]2[CH:12]=[O:13])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C2C(CC(C1)C2)C=O
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C2CC(C(C1)C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.6 mol | |
AMOUNT: MASS | 89.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |